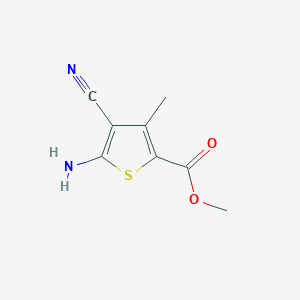

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-4-5(3-9)7(10)13-6(4)8(11)12-2/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDIXJQTRLVRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344440 | |

| Record name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61320-65-8 | |

| Record name | Methyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61320-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061320658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenecarboxylic acid, 5-amino-4-cyano-3-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Chemical Properties

This compound is a polysubstituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of amino, cyano, and carboxylate functional groups on the thiophene ring makes this molecule a versatile building block for the synthesis of more complex structures, including pharmacologically active compounds.[1]

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for this exact molecule are not widely available in the literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 61320-65-8 | [1][2] |

| Molecular Formula | C₈H₈N₂O₂S | [1][2][3] |

| Molecular Weight | 196.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogs |

| Melting Point | Not experimentally determined for this compound. The closely related ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has a reported melting point of 205-207 °C.[4] | Inferred from analog |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from general properties of similar compounds |

| XLogP3 | 2.1 | [1] |

Spectral Data

1H NMR:

-

-NH₂ protons: A broad singlet typically appearing in the range of δ 6.0-8.0 ppm.

-

-OCH₃ protons: A sharp singlet around δ 3.7-3.9 ppm.

-

-CH₃ protons: A sharp singlet around δ 2.3-2.7 ppm.

13C NMR:

-

Carbonyl carbon (C=O): In the range of δ 160-170 ppm.

-

Cyano carbon (C≡N): In the range of δ 115-125 ppm.

-

Thiophene ring carbons: Multiple signals between δ 90-160 ppm.

-

-OCH₃ carbon: Around δ 50-55 ppm.

-

-CH₃ carbon: Around δ 14-20 ppm.

Infrared (IR) Spectroscopy:

-

N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.

-

C≡N stretching (cyano group): A sharp, medium-intensity band around 2210-2230 cm⁻¹.

-

C=O stretching (ester): A strong, sharp band in the region of 1680-1720 cm⁻¹.

-

C=C stretching (thiophene ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.[1]

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbonyl group (-CO, M-28).

Synthesis Methodology

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, such as this compound, is the Gewald reaction .[5][6] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[5][6]

Gewald Reaction: Experimental Protocol

The following is a representative experimental protocol for the synthesis of a similar compound, which can be adapted for the target molecule.

Materials:

-

Ethyl acetoacetate (or a similar β-ketoester)

-

Methyl cyanoacetate

-

Elemental sulfur (S₈)

-

A basic catalyst (e.g., morpholine, diethylamine, or piperidinium borate)[4]

-

Anhydrous ethanol or methanol as the solvent

Procedure:

-

To a stirred solution of the β-ketoester (1 equivalent) and methyl cyanoacetate (1 equivalent) in anhydrous ethanol, add elemental sulfur (1.1 equivalents).

-

Slowly add the basic catalyst (e.g., morpholine, 1.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Reaction Mechanism

The mechanism of the Gewald reaction is believed to proceed through several key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the β-ketoester and methyl cyanoacetate to form an α,β-unsaturated cyanoester intermediate.[5]

-

Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a polysulfide species which then undergoes a Michael addition to the α,β-unsaturated intermediate.

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of water to yield the final 2-aminothiophene product.[5]

Potential Biological and Pharmacological Relevance

While specific biological studies on this compound are limited in the public domain, the 2-aminothiophene scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminothiophenes have demonstrated a wide range of pharmacological activities, making this class of compounds highly attractive for drug discovery and development.

Known Activities of 2-Aminothiophene Derivatives

-

Antimicrobial and Antifungal Activity: Many substituted 2-aminothiophenes have been reported to exhibit significant activity against various strains of bacteria and fungi.[7][8][9] The presence of electron-withdrawing groups, such as the cyano and carboxylate moieties in the target molecule, is often associated with enhanced antimicrobial potential.

-

Anticancer Activity: The 2-aminothiophene core is a key structural component in several classes of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For instance, thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, have shown potent inhibitory activity against receptor tyrosine kinases like EGFR and Tie-2, as well as Aurora kinases.[10]

-

Enzyme Inhibition: The structural features of 2-aminothiophenes make them suitable candidates for the design of enzyme inhibitors. The amino group can act as a hydrogen bond donor, while the aromatic thiophene ring can engage in hydrophobic and π-stacking interactions within the active site of an enzyme.

The potential for this compound to serve as a precursor for biologically active molecules is significant. Its functional groups provide multiple points for further chemical modification to generate libraries of compounds for high-throughput screening in various disease models.

References

- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. This compound [stenutz.eu]

- 4. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug development. As a highly functionalized heterocyclic compound, it serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and potential applications, with a focus on its role as a potential modulator of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Molecular Structure and Chemical Properties

This compound possesses a thiophene core, which is an aromatic five-membered ring containing a sulfur atom. The ring is substituted with an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a methyl carboxylate group at position 2. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 61320-65-8[1][2] |

| Molecular Formula | C₈H₈N₂O₂S[1][2] |

| SMILES | CC1=C(C(=C(S1)N)C#N)C(=O)OC[1] |

| InChIKey | PDDIXJQTRLVRCG-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 196.23 g/mol [1][2] |

| Monoisotopic Mass | 196.03064868 Da[1] |

| XLogP3 | 2.1[1] |

| Hazard | Irritant[2] |

Synthesis and Spectroscopic Data

The primary synthetic route to this compound and its analogs is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone of thiophene synthesis.

Experimental Protocol: Gewald Synthesis

This protocol describes a general method for the synthesis of polysubstituted 2-aminothiophenes, which can be adapted for the specific synthesis of this compound.

Materials:

-

Methyl acetoacetate

-

Malononitrile

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Methanol (or ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of methyl acetoacetate, malononitrile, and elemental sulfur in methanol.

-

With stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to a gentle reflux (approximately 45-50°C) and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and provides a thorough examination of its synthesis via the Gewald reaction. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), are presented to aid in its characterization. Furthermore, this guide explores the biological significance of the 2-aminothiophene scaffold, with a particular focus on its established role in the development of kinase inhibitors for various therapeutic applications. While specific biological data for the title compound is limited, the known structure-activity relationships of related compounds are discussed to highlight its potential as a valuable intermediate in the design of novel therapeutics.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly referred to by synonyms such as 2-Amino-3-cyano-4-methyl-5-carbomethoxy thiophene.[1]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These computed properties are valuable for predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂S | PubChem[1] |

| Molecular Weight | 196.23 g/mol | PubChem[1] |

| Exact Mass | 196.03064868 Da | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 104 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 260 | PubChem[1] |

| CAS Number | 61320-65-8 | PubChem[1] |

Synthesis

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald multicomponent reaction .[2] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2]

Gewald Reaction: General Mechanism

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.

Experimental Protocol (Representative)

Materials:

-

Ethyl acetoacetate (or a similar β-keto ester)

-

Malononitrile (or methyl cyanoacetate)

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Methanol (or ethanol)

Procedure:

-

To a stirred mixture of the β-keto ester (1 equivalent), the α-cyano nitrile (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add morpholine (1.1 equivalents) while maintaining the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester group (singlet, ~3.8 ppm), the methyl protons at the C3 position of the thiophene ring (singlet, ~2.4 ppm), and a broad singlet for the amino (-NH₂) protons. The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the ester, the cyano carbon, and the sp² hybridized carbons of the thiophene ring, in addition to the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400 - 3250 |

| C≡N stretching (cyano group) | 2260 - 2220 |

| C=O stretching (ester group) | 1750 - 1735 |

| C=C stretching (thiophene ring) | ~1600 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.23 g/mol ).[5] Common fragmentation patterns for esters may be observed, such as the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[6] The presence of the nitrogen atoms will result in an even nominal molecular weight, consistent with the nitrogen rule.

Biological Significance and Potential Applications

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[7][8] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9]

Kinase Inhibitory Activity

A significant area of research for 2-aminothiophene derivatives is in the development of kinase inhibitors .[7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiophene core serves as a versatile template for the design of potent and selective inhibitors of various protein kinases. While there is no specific data on the kinase inhibitory activity of this compound itself, its structural features make it a valuable starting material for the synthesis of more complex molecules with potential kinase inhibitory properties.

Caption: General mechanism of kinase inhibition by 2-aminothiophene-based compounds.

Other Potential Therapeutic Areas

Beyond cancer, 2-aminothiophene derivatives have been investigated for a variety of other therapeutic applications, including:

-

Antimicrobial agents [7]

-

Anti-inflammatory drugs [9]

-

Antiviral compounds

-

Central nervous system (CNS) active agents

The diverse biological activities of this class of compounds underscore the potential of this compound as a key intermediate for the development of new therapeutic agents.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its straightforward synthesis via the Gewald reaction, coupled with the well-documented biological activities of the 2-aminothiophene scaffold, makes it an attractive starting point for the design and synthesis of novel kinase inhibitors and other therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound for the advancement of medicinal chemistry and the development of new pharmaceuticals.

References

- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis mechanism of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted aminothiophene derivative. The primary route for its synthesis is the Gewald aminothiophene synthesis, a one-pot multicomponent reaction known for its efficiency in creating highly functionalized thiophene rings, which are significant scaffolds in medicinal chemistry.[1][2]

Core Synthesis Reaction: The Gewald Aminothiophene Synthesis

The synthesis of the target molecule is achieved via the Gewald reaction, which involves the condensation of a β-ketoester (methyl acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][3] The reaction is named after the German chemist Karl Gewald.[3]

The overall reaction can be summarized as follows:

Starting Materials:

-

Methyl acetoacetate (provides the C2-carboxylate and C3-methyl groups)

-

Malononitrile (provides the C4-cyano and C5-amino groups)

-

Elemental Sulfur (provides the sulfur atom for the thiophene ring)

-

Base Catalyst (e.g., morpholine, piperidine, triethylamine, or a catalytic system like piperidinium borate)[1][4]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated multi-step process.[3][5] It commences with a Knoevenagel condensation, followed by the addition of sulfur, and concludes with a cyclization and tautomerization step.

Detailed Mechanistic Steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene compound (malononitrile).[3][5] The base deprotonates the malononitrile to form a carbanion, which then attacks the carbonyl carbon of methyl acetoacetate. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[6]

-

Sulfur Addition (Michael Addition): Elemental sulfur, often in its S8 crown form, is activated by the base. A Michael addition of a sulfur nucleophile to the α,β-unsaturated nitrile intermediate occurs. The precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.[5][6]

-

Cyclization: The intermediate adduct undergoes an intramolecular cyclization. The terminal sulfur atom attacks one of the cyano groups, leading to the formation of a five-membered ring.[5]

-

Tautomerization: The cyclic intermediate then undergoes tautomerization to form the stable aromatic 2-aminothiophene ring system.[3][5] This final step is the thermodynamic driving force for the reaction.[6]

Reaction Mechanism Diagram

Caption: The reaction mechanism of the Gewald synthesis for this compound.

Experimental Protocols

Several protocols for the Gewald synthesis have been reported, utilizing different catalysts, solvents, and reaction conditions. Below are two representative methodologies.

Protocol 1: Morpholine-Catalyzed Synthesis in Methanol

This protocol is a conventional method using an amine base with moderate heating.[4]

Materials:

-

Methyl acetoacetate (1.0 equiv.)

-

Malononitrile (1.0 equiv.)

-

Elemental sulfur (1.0 equiv.)

-

Morpholine (as catalyst and solvent or in a solvent like methanol)

-

Methanol (solvent)

Procedure:

-

To a stirred mixture of methyl acetoacetate (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.0 equiv.) in methanol, morpholine is added slowly at a temperature of 35-40 °C.

-

The reaction mixture is then stirred at approximately 45 °C for 3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol.

Protocol 2: Piperidinium Borate Catalyzed Synthesis in Ethanol/Water

This protocol employs a more recent, efficient catalytic system.[1]

Materials:

-

Methyl acetoacetate (1.0 equiv.)

-

Malononitrile (1.0 equiv.)

-

Elemental sulfur (1.0 equiv.)

-

Piperidinium borate (Pip borate) (20 mol%)

-

Ethanol/Water (9:1) mixture (solvent)

Procedure:

-

A mixture of methyl acetoacetate (1.0 equiv.), malononitrile (1.0 equiv.), elemental sulfur (1.0 equiv.), and piperidinium borate (20 mol%) in a 9:1 ethanol/water mixture is prepared in a round-bottom flask.

-

The mixture is stirred at 100 °C.

-

The reaction is monitored by TLC until completion.

-

After the reaction is complete, the product is isolated. For a similar reaction using ethyl acetoacetate, the product was obtained with a very good yield.[1]

Quantitative Data

The yield of the Gewald reaction is influenced by several factors, including the choice of catalyst, solvent, and temperature. The following tables summarize data from a study on a closely related reaction involving cyclohexanone and malononitrile, which is indicative of the reaction's behavior.[1]

Table 1: Effect of Catalyst Loading on Reaction Yield

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | 0 | 24 h | No reaction |

| 2 | 10 | 30 | 90 |

| 3 | 15 | 25 | 94 |

| 4 | 20 | 20 | 96 |

| Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate catalyst, in ethanol/water (9:1) at 100 °C.[1] |

Table 2: Effect of Temperature on Reaction Yield

| Entry | Temperature (°C) | Time | Yield (%) |

| 1 | Room Temp. | 24 h | Traces |

| 2 | 70 | 3 h | 84 |

| 3 | 100 | 25 min | 96 |

| Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%), in ethanol/water (9:1).[1] |

Table 3: Effect of Solvent on Reaction Yield

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | Water | 120 | 70 |

| 2 | Methanol | 60 | 82 |

| 3 | Ethanol | 45 | 88 |

| 4 | Acetonitrile | 40 | 85 |

| 5 | Ethanol/Water (9:1) | 25 | 96 |

| Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%), at 100 °C.[1] |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis and purification of the target compound.

Conclusion

The Gewald aminothiophene synthesis provides a robust and direct route to this compound. The reaction's efficiency can be optimized by careful selection of the catalyst, solvent, and temperature. The resulting polysubstituted aminothiophene is a valuable building block for the development of novel therapeutic agents and other advanced materials.

References

Spectroscopic and Structural Elucidation of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a synthesized analysis based on data from structurally related compounds and predictive models. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, characterization, and application of this and similar thiophene derivatives.

Molecular Structure and Properties

This compound possesses a substituted thiophene core, a structural motif prevalent in many biologically active compounds. Its chemical formula is C₈H₈N₂O₂S, with a molecular weight of 196.23 g/mol [1][2]. The presence of amino, cyano, methyl, and methyl carboxylate groups on the thiophene ring leads to a distinct spectroscopic signature.

Caption: Molecular Structure of the Target Compound.

Spectroscopic Data Summary

The following tables summarize the predicted and inferred spectroscopic data for this compound, based on analysis of its ethyl ester analog and other related thiophene derivatives[3][4][5].

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet (broad) | 2H | -NH₂ |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

| ~ 2.3 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 163 | C=O (ester) |

| ~ 158 | C-NH₂ |

| ~ 140 | C-COOCH₃ |

| ~ 118 | C≡N |

| ~ 110 | C-CH₃ |

| ~ 95 | C-CN |

| ~ 52 | -OCH₃ |

| ~ 15 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | -NH₂ | N-H Stretch |

| 2950 - 2850 | -CH₃, -OCH₃ | C-H Stretch |

| ~ 2220 | -C≡N | C≡N Stretch |

| ~ 1710 | -COOCH₃ | C=O Stretch |

| 1620 - 1580 | Thiophene Ring | C=C Stretch |

| ~ 1250 | -COOCH₃ | C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 196 | [M]⁺ |

| 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ |

Note: The data presented above are estimations derived from analogous compounds and established spectroscopic principles. Actual experimental values may vary.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis

A plausible synthetic route follows the Gewald aminothiophene synthesis.

Caption: Generalized Synthetic Workflow.

Protocol:

-

To a stirred solution of ethyl cyanoacetate and an appropriate ketone in ethanol, add elemental sulfur.

-

Slowly add a catalytic amount of a secondary amine, such as morpholine or diethylamine, while maintaining the temperature at approximately 45-50°C.

-

Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Characterization

Caption: Spectroscopic Analysis Workflow.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

-

-

Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the data presented is largely predictive, it offers a solid starting point for researchers working with this compound. Experimental verification of these spectroscopic parameters is highly recommended for definitive structural confirmation. The provided protocols offer a standardized approach for such characterization.

References

- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

"Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative. This document consolidates available data on its molecular structure, spectral characteristics, and synthesis. Furthermore, it explores the potential therapeutic applications of this class of compounds, summarizing the current understanding of their biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a member of the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom.[1][2] Its structure incorporates several functional groups, including an amino group, a cyano group, a methyl group, and a methyl carboxylate group, which contribute to its specific chemical reactivity and potential for biological interactions.

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | [1] |

| CAS Number | 61320-65-8 | [1][3] |

| Molecular Formula | C₈H₈N₂O₂S | [1][3] |

| Molecular Weight | 196.23 g/mol | [1][3] |

| Melting Point | 226°C | Fluorochem |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | PDDIXJQTRLVRCG-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(SC(=C1C#N)N)C(=O)OC | [1] |

| Purity | 95+% | CookeChem |

Synthesis

The primary synthetic route to this compound is the Gewald aminothiophene synthesis . This versatile and widely used multicomponent reaction allows for the formation of polysubstituted 2-aminothiophenes from simple starting materials.[2][4][5]

General Reaction Scheme (Gewald Reaction)

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[2][5]

References

A Comprehensive Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with diverse biological activities. This technical guide provides a literature review of the synthesis, chemical properties, and potential biological significance of this compound, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂S | PubChem[1] |

| Molecular Weight | 196.23 g/mol | PubChem[1] |

| CAS Number | 61320-65-8 | Matrix Scientific[2] |

| Appearance | Cream-colored powder | Thermo Fisher Scientific |

| Melting Point | 202.0-211.0 °C | Thermo Fisher Scientific |

| Solubility | Data not available | |

| InChIKey | PDDIXJQTRLVRCG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(SC(=C1C#N)N)C(=O)OC | PubChem[1] |

Synthesis

The primary route for the synthesis of this compound and its analogs is the Gewald aminothiophene synthesis . This versatile and widely used one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4]

General Experimental Protocol (Gewald Reaction)

Reactants:

-

An appropriate ketone (in this case, acetone or a related β-ketoester would be the logical precursor for the 3-methyl group)

-

Methyl cyanoacetate

-

Elemental sulfur

Procedure:

-

A mixture of the ketone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable solvent (e.g., methanol).

-

A basic catalyst, such as morpholine, is added dropwise to the stirred reaction mixture.

-

The mixture is then heated and stirred for several hours.

-

Upon cooling, the product typically precipitates from the solution.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.

Yields for analogous 2-aminothiophene syntheses are reported to be in the range of 70-85%.[4]

Spectroscopic Data

Comprehensive, experimentally derived spectroscopic data for this compound is not consistently reported in the literature. However, data for closely related analogs and database entries provide expected spectral characteristics.

| Data Type | Expected/Reported Values | Source |

| ¹H NMR | Signals for a methyl group (singlet, ~2.3-2.7 ppm), a methoxy group (singlet, ~3.8 ppm), and an amino group (broad singlet, ~6.0-8.0 ppm). | Inferred from related structures[3][4] |

| ¹³C NMR | Signals for the methyl, methoxy, cyano, ester carbonyl, and thiophene ring carbons. | Inferred from related structures |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C≡N stretching (nitrile, ~2200-2260 cm⁻¹), and C=O stretching (ester, ~1660-1710 cm⁻¹). | Inferred from related structures[3][4] |

| Mass Spec (m/z) | Molecular ion peak at ~196, with major fragments corresponding to the loss of methoxy and other functional groups. | PubChem[1] |

Biological Activity and Potential Applications

While there is a lack of specific biological activity data for this compound itself, the 2-aminothiophene core is a well-established pharmacophore. Derivatives of this and similar structures have shown a wide range of biological activities.

-

Anticancer Agents: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a closely related analog, is used in the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines, which act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a target in cancer therapy.

-

Antidiabetic Agents: The same diethyl analog is also a reagent in the synthesis of novel pyrazolo-pyrimidinones, which are inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment.

-

Antibacterial and Antioxidant Activity: Various 3-amino- and 3-hydroxythiophene-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties. Some of these derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[5]

The title compound serves as a valuable starting material for the synthesis of these more complex, biologically active molecules. Its polysubstituted nature allows for further chemical modifications to explore structure-activity relationships and develop new therapeutic agents.

References

- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the potential biological activities of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate based on the screening of structurally related aminothiophene derivatives. Direct biological screening data for this specific compound is limited in publicly available literature. The information presented herein is intended for research and informational purposes only.

Introduction

Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The thiophene ring serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the potential biological activities of this compound, a substituted aminothiophene, by examining the biological screening data of analogous compounds. The primary activities explored include anticancer, antimicrobial, and anti-inflammatory properties.

Potential Biological Activities and Screening Data

Based on the biological evaluation of structurally similar 2-aminothiophene derivatives, this compound is predicted to exhibit a range of biological effects. The following sections summarize the key findings from studies on related compounds.

Anticancer Activity

Substituted thienopyrimidines, which can be synthesized from 2-aminothiophene precursors, have demonstrated notable anticancer properties. For instance, a study on ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates revealed significant antiproliferative effects against breast cancer cell lines.[1][2]

Table 1: Cytotoxicity of a Structurally Related Thienopyrimidine Derivative [1][2]

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |

| Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 4.3 ± 0.11 | 0.013 |

Antimicrobial Activity

2-Aminothiophene-3-carbonitrile derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The screening of various substituted aminothiophenes has shown moderate to good antimicrobial activity.

Table 2: Antimicrobial Activity of Structurally Related 2-Aminothiophene Derivatives [3]

| Compound | Microorganism | MIC (µg/mL) |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Bacillus subtilis | - |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Escherichia coli | - |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Pseudomonas vulgaris | - |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Staphylococcus aureus | - |

Note: Specific MIC values for the derivative were not provided in the abstract, but the study indicated significant inhibitory effects.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminothiophene derivatives has been demonstrated through various in vitro assays. These compounds can modulate inflammatory pathways, for example, by activating the NRF2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[4]

Table 3: In Vitro Anti-inflammatory Activity of a Structurally Related Tetrahydrobenzo[b]thiophene Derivative [4]

| Compound | Assay | Result |

| Tetrahydrobenzo[b]thiophene derivative | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological screening of thiophene derivatives.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Materials:

-

Target cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

References

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

Unveiling the Therapeutic Potential of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted aminothiophene derivative, is emerging as a compound of significant interest in the field of medicinal chemistry, particularly in oncology. Drawing parallels from structurally similar compounds, this molecule is hypothesized to exhibit potent anticancer properties through the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation. While direct quantitative biological data for this specific methyl ester is limited in publicly accessible literature, this document leverages data from its closely related ethyl ester analog to provide a foundational understanding for future research and development.

Introduction

Thiophene-containing heterocycles are a cornerstone in the development of novel therapeutic agents due to their diverse pharmacological activities.[1] The aminothiophene scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This compound belongs to this promising class of compounds. Its structural features, including the amino, cyano, and methyl substituents on the thiophene ring, are thought to be key determinants of its biological activity. In vitro studies on analogous compounds suggest a mechanism of action that involves the induction of programmed cell death (apoptosis) in cancer cells, a highly sought-after characteristic for anticancer drug candidates.[2]

Synthesis

The synthesis of this compound is typically achieved through the Gewald multicomponent reaction. This one-pot synthesis is an efficient method for the preparation of highly substituted 2-aminothiophenes.

General Experimental Protocol: Gewald Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. For the synthesis of the target compound, methyl acetoacetate would serve as the ketone component and malononitrile as the active methylene nitrile.

Materials:

-

Methyl acetoacetate

-

Malononitrile

-

Elemental sulfur

-

Morpholine or other suitable base (e.g., triethylamine, piperidine)

-

Methanol or ethanol (solvent)

Procedure:

-

To a stirred solution of methyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in methanol, add elemental sulfur (1.1 equivalents).

-

Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).

-

The reaction mixture is then heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold methanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound.

Potential Therapeutic Applications: Anticancer Activity

Proposed Mechanism of Action

In vitro studies on similar thiophene derivatives suggest a multi-step process leading to cancer cell death:[2]

-

Induction of Reactive Oxygen Species (ROS): The compound is believed to increase the intracellular levels of ROS, such as superoxide anions and hydrogen peroxide.

-

Mitochondrial Dysfunction: The elevated ROS levels lead to a disruption of the mitochondrial membrane potential (ΔΨm).

-

Apoptosis Induction: The loss of mitochondrial integrity triggers the apoptotic cascade, leading to programmed cell death.

Caption: Proposed mechanism of action for anticancer activity.

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of this compound, a series of in vitro assays are essential. The following are detailed, standardized protocols that can be adapted for this purpose.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)

This assay measures the intracellular generation of ROS.

Materials:

-

Cancer cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Serum-free cell culture medium

-

Black 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[4]

-

Wash the cells to remove excess probe.

-

Treat the cells with the test compound at various concentrations.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points (e.g., 0, 30, 60, 120 minutes).[4]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This assay assesses the disruption of the mitochondrial membrane potential.

Materials:

-

Cancer cells

-

JC-1 staining solution

-

Assay buffer

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed and treat cells with the test compound as in the viability assay.

-

Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[5]

-

Wash the cells with the provided assay buffer.

-

Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).

-

The ratio of red to green fluorescence is calculated as an indicator of mitochondrial depolarization.

Data Presentation

While specific quantitative data for this compound is pending experimental determination, the following tables are provided as templates for structuring the anticipated results.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cancer Cell Line | IC50 (µM) of this compound |

| e.g., MCF-7 (Breast) | Data to be determined |

| e.g., A549 (Lung) | Data to be determined |

| e.g., HeLa (Cervical) | Data to be determined |

| e.g., HepG2 (Liver) | Data to be determined |

Table 2: Induction of Reactive Oxygen Species (ROS)

| Treatment Concentration (µM) | Fold Increase in ROS Generation (vs. Control) |

| 0 (Control) | 1.0 |

| e.g., 10 | Data to be determined |

| e.g., 25 | Data to be determined |

| e.g., 50 | Data to be determined |

Table 3: Change in Mitochondrial Membrane Potential (ΔΨm)

| Treatment Concentration (µM) | Red/Green Fluorescence Ratio (Normalized to Control) |

| 0 (Control) | 1.0 |

| e.g., 10 | Data to be determined |

| e.g., 25 | Data to be determined |

| e.g., 50 | Data to be determined |

Conclusion and Future Directions

This compound represents a molecule with considerable therapeutic promise, particularly in the realm of anticancer drug discovery. Based on the activity of structurally related compounds, its mechanism of action is likely to involve the induction of apoptosis through ROS-mediated mitochondrial dysfunction. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity.

Future research should focus on obtaining definitive quantitative data for the methyl ester, including its IC50 values against a panel of cancer cell lines and its effects on specific cellular signaling pathways. Further studies could also explore its structure-activity relationship by synthesizing and testing related analogs to optimize its potency and selectivity. In vivo studies in relevant animal models will be a critical next step to validate its therapeutic efficacy and safety profile, paving the way for potential clinical development.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | 449177-08-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. doc.abcam.com [doc.abcam.com]

- 5. 101.200.202.226 [101.200.202.226]

The Pivotal Role of Thiophene Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that offer therapeutic advantages. Among the heterocyclic compounds that have garnered significant attention, thiophene and its derivatives have emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the critical role of thiophene derivatives in medicinal chemistry, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

The Thiophene Scaffold: A Versatile Pharmacophore

Thiophene is a five-membered aromatic ring containing a sulfur atom, a structure that imparts unique physicochemical properties, making it an attractive pharmacophore in drug design.[1][3] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups in biological systems while often conferring improved potency, selectivity, and pharmacokinetic profiles.[1] The thiophene nucleus is present in a number of FDA-approved drugs, highlighting its clinical significance across various therapeutic areas.[4]

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene scaffold has been exploited to develop drugs targeting a wide range of diseases. Thiophene derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][5][6]

Anticancer Activity

Thiophene derivatives have shown considerable promise in oncology, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines.[6][7] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.[6]

Quantitative Data: Anticancer Activity of Thiophene Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8e | Leukemia | 0.411 - 2.8 | [8] |

| Compound 11b | Breast (MCF7) | 6.55 | [9] |

| Colon (HCT116) | 8.20 | [9] | |

| Compound 15 | Colon (HCT116) | 8.76 | [9] |

| Compound 11a | Breast (MCF7) | 11.36 | [9] |

| Colon (HCT116) | 10.82 | [9] | |

| Compound 480 | HeLa | 12.61 (µg/mL) | [2] |

| Hep G2 | 33.42 (µg/mL) | [2] | |

| Compound 471 | HeLa | 23.79 (µg/mL) | [2] |

| Hep G2 | 13.34 (µg/mL) | [2] | |

| TP 5 | HepG2 | <30.0 (µg/mL) | [10] |

| SMMC-7721 | <30.0 (µg/mL) | [10] | |

| Compound 3b | HepG2 | 3.105 | [11] |

| PC-3 | 2.15 | [11] | |

| Compound 4c | HepG2 | 3.023 | [11] |

| PC-3 | 3.12 | [11] | |

| Compound 2b | Hep3B | 5.46 | [12] |

| Compound 2e | Hep3B | 12.58 | [12] |

| BZA09 | A549 | 2.73 | [13] |

| BZ05 | A549 | 9.49 | [13] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][14]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The following table summarizes the in vitro antimicrobial activity of selected thiophene derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | [5][15] |

| Yeast | 16 | [5][15] | |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [5][15] |

| Yeast | 16 | [5][15] | |

| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene (30) | S. aureus | 64 | [15] |

| E. faecalis | 64 | [15] | |

| C. albicans | 64 | [15] | |

| 2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiophene (31) | S. aureus | 64 | [15] |

| E. faecalis | 64 | [15] | |

| C. albicans | 64 | [15] | |

| Thiophene 4 | Col-R A. baumannii | 16 (MIC50) | [14][16] |

| Col-R E. coli | 8 (MIC50) | [14][16] | |

| Thiophene 5 | Col-R A. baumannii | 16 (MIC50) | [14][16] |

| Col-R E. coli | 32 (MIC50) | [14][16] | |

| Thiophene 8 | Col-R A. baumannii | 32 (MIC50) | [14][16] |

| Col-R E. coli | 32 (MIC50) | [14][16] |

Anti-inflammatory and Neuroprotective Roles

Thiophene derivatives are also prominent in the development of anti-inflammatory drugs and agents targeting neurodegenerative diseases. A notable example is Tenoxicam , a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[3][17] In the realm of neurodegenerative disorders, the antipsychotic drug Olanzapine , which features a thieno[2,3-b][1][18]benzodiazepine core, is used in the management of schizophrenia and bipolar disorder.[19][20] Furthermore, thiophene-based ligands are being developed for the detection of amyloid-β (Aβ) plaques in Alzheimer's disease.[21]

Pharmacokinetic Parameters of Selected Thiophene-Based Drugs

| Drug | Half-life (t1/2) | Volume of Distribution (Vd) | Protein Binding | Metabolism | Excretion | Reference |

| Olanzapine | ~30 hours (21-54 hours) | ~1000 L | 93% | Hepatic (CYP1A2, 2D6) | Renal (57%), Fecal (30%) | [19][20] |

| Tenoxicam | ~72 hours | Low | 99% | Hepatic (Oxidation, Conjugation) | Urine and Feces | [1][17] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiophene derivatives exert their therapeutic effects is crucial for rational drug design.

Olanzapine: D2 and 5-HT2A Receptor Antagonism

Olanzapine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[19][20]

-

Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, hyperactivity of dopamine is associated with the positive symptoms of schizophrenia. Olanzapine blocks D2 receptors, thereby reducing dopaminergic neurotransmission and alleviating symptoms like hallucinations and delusions.[19][20] Downstream signaling of D2 receptor inhibition involves the modulation of the cAMP/PKA/pCREB pathway.[22]

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors in the prefrontal cortex is thought to contribute to Olanzapine's efficacy against the negative symptoms of schizophrenia and to mitigate some of the extrapyramidal side effects associated with D2 antagonism.[19] The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2][3][23]

Tenoxicam: Inhibition of Cyclooxygenase (COX)

Tenoxicam, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][17][18] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[11][20] By blocking COX, Tenoxicam reduces the production of prostaglandins, thereby mitigating the inflammatory response.[18]

Experimental Protocols

The synthesis and biological evaluation of thiophene derivatives are central to their development as therapeutic agents. The following sections provide detailed methodologies for key experiments.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[10][12][24]

General Procedure: [13][21][24]

-

Reactant Mixture: In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate; 1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.

-

Base Addition: To this stirred mixture, add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-6 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Synthesis of Olanzapine

The synthesis of Olanzapine typically involves the reaction of 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride with piperazine, followed by methylation.[14]

A Representative Synthetic Step: [25]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer, charge 4-amino-2-methyl-10H-thieno-[2,3-b][1][18]benzodiazepine (1 equivalent), N-methylpiperazine (2.5 volumes), and 2-propanol (2 volumes).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 102 °C) under a nitrogen atmosphere and maintain for several hours (e.g., overnight).

-

Work-up: Cool the reaction mixture to below 55 °C.

-

Isolation: The product can be precipitated, isolated by filtration, washed, and dried.

Synthesis of Tenoxicam

The synthesis of Tenoxicam can be achieved through the reaction of methyl 2-methyl-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide with 2-aminopyridine.[9][26]

A Representative Synthetic Step: [9][26]

-

Reactant Mixture: In a three-necked flask, combine methyl 2-methyl-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide (1 equivalent), 2-aminopyridine (1.1-1.3 equivalents), and an alkali carbonate (e.g., potassium carbonate, 1.3-2.2 equivalents) in a high-boiling solvent like xylene.

-

Reaction Conditions: Heat the mixture to reflux and stir for 10-20 hours.

-

Crystallization and Filtration: Cool the reaction mixture to 0-15 °C to induce crystallization. Filter the product and dry the filter cake.

-

Purification: The crude product can be purified by dissolving it in a basic methanolic solution, treating with activated carbon, filtering, and then acidifying the filtrate to a pH of 2.5-3.0 to precipitate the purified Tenoxicam.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][15][18][27]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Conclusion and Future Perspectives